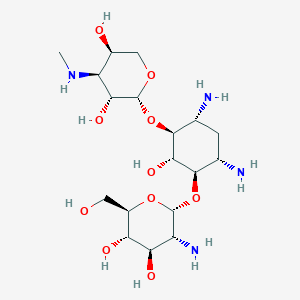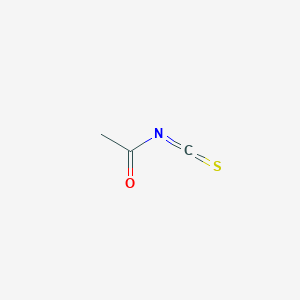
3-Nitro-4-chlorophenyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
There are various methods to synthesize aryl azides . One such method would be to react aniline with sodium nitrite (NaNO2) and hydrazinolysis of the model ester afforded the corresponding acid and hydrazide .
Molecular Structure Analysis
The structure of azides is characterized by three nitrogen atoms connected together by two double bonds . The geometry between the nitrogen atoms in the azide functional group is approximately linear while the geometry between the nitrogen and the carbon of the benzene is trigonal planar .
Chemical Reactions Analysis
Azides are highly reactive and versatile class of chemicals that are commonly used in both chemical synthesis and biomedical research applications . They are especially sensitive to violent decomposition from external energy sources such as light, heat, friction, and pressure .
Physical And Chemical Properties Analysis
Physical properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .
Wissenschaftliche Forschungsanwendungen
Chromogenic Receptors for Metal Detection
A study by Bhardwaj et al. (2006) developed novel tripodal ligands based on a mesitylene anchor, containing aza-thioethers as donor atoms and coupled with 4-(4/3/2-nitrophenyl)azophenol or 4-(2-chlorophenyl)azophenol. These compounds, including derivates of 3-Nitro-4-chlorophenyl azide, showed high selectivity for silver(I) ions in an aqueous medium, demonstrating the compound's potential application in the visual detection of metal ions [Bhardwaj et al., 2006].
Photoaffinity Probes
Lamotte et al. (1994) synthesized N‐(3‐azido‐4‐chlorophenyl)‐N′‐[3H‐methyl] thiourea as an efficient photoaffinity probe for the urea carrier, starting from commercial 4-chloro-3-nitroaniline. This synthesis demonstrates the utility of 3-Nitro-4-chlorophenyl azide derivatives in biological studies, particularly in understanding molecular interactions through photoaffinity labeling [Lamotte et al., 1994].
Electrocatalytic Oxidation Studies
Research by Agboola & Nyokong (2007) utilized nickel(II) tetrakis benzylmercapto and dodecylmercapto metallophthalocyanine complexes on gold electrodes for the electrochemical oxidation of chlorophenols, including 4-chlorophenol. This study highlights the potential application of 3-Nitro-4-chlorophenyl azide derivatives in environmental remediation processes, specifically in the degradation of chlorophenols through electrocatalytic oxidation [Agboola & Nyokong, 2007].
Advanced Oxidation Processes
Gimeno et al. (2005) examined the oxidation of phenol and substituted phenols, including 4-nitrophenol and 4-chlorophenol, using various advanced oxidation processes. The research findings provide insights into the degradation mechanisms of compounds related to 3-Nitro-4-chlorophenyl azide and their potential applications in water treatment and environmental cleanup [Gimeno et al., 2005].
Safety And Hazards
Zukünftige Richtungen
Azides are energy-rich molecules with many applications . They have been used in a variety of useful reactions and syntheses, acting as an intermediate step to convert a substituent group to an amine . Future research may focus on exploring the flexible chemistry of azides and their applications in the field of surface engineering, immobilization of biomolecules, and rapid diagnostics .
Eigenschaften
IUPAC Name |
4-azido-1-chloro-2-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O2/c7-5-2-1-4(9-10-8)3-6(5)11(12)13/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARLZJCMADJFQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-chlorophenyl azide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B85327.png)




